4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro-
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Overview
Description
6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is a complex organic compound with the molecular formula C13H18O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves multiple steps, starting with the chlorination of a suitable precursor. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as hydroxide ions or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols.
Substitution: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the field of medicine, particularly in the development of new drugs. Its structural features can be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used in the production of various materials, including polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound is structurally similar but contains additional chlorine atoms.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A closely related compound without the chlorine atom.
Uniqueness: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is unique due to the presence of the chlorine atom at the 6-position, which significantly alters its chemical reactivity and biological activity compared to its similar counterparts.
Properties
CAS No. |
7534-82-9 |
---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
8-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-10H,3-5H2 |
InChI Key |
NYPOWANMYCBCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2CC3Cl |
Origin of Product |
United States |
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